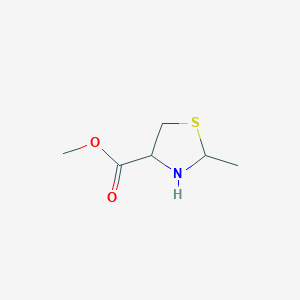

(4R)-Methyl 2-methylthiazolidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

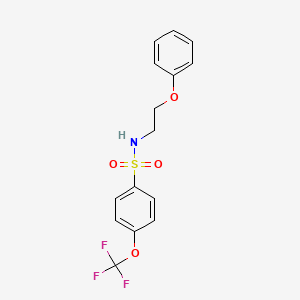

The compound (4R)-Methyl 2-methylthiazolidine-4-carboxylate is a chiral molecule that is part of the thiazolidine family. Thiazolidines are heterocyclic compounds containing a ring made of sulfur, nitrogen, and three carbon atoms. The chirality at the 4-position indicates the presence of an asymmetric carbon atom, which is important for the compound's biological activity and its synthesis.

Synthesis Analysis

The synthesis of related thiazolidine derivatives often involves cyclization reactions and the use of Lewis acids as catalysts. For example, the synthesis of oligomers containing oxazolidin-2-ones, which are structurally similar to thiazolidines, is achieved by cyclization and rearrangement processes catalyzed by Sn(OTf)2 . Another method for synthesizing thiazolidine derivatives includes the 1,3-dipolar cycloaddition reaction, as demonstrated in the synthesis of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate using the click chemistry approach . These methods highlight the importance of catalysis and the careful selection of reaction conditions in the synthesis of chiral thiazolidine derivatives.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives can be determined using techniques such as X-ray diffraction. For instance, the crystal structure of a related compound, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, was elucidated using X-ray powder diffraction, revealing that it crystallizes in an orthorhombic system . The absolute configuration of other chiral oxazolidine derivatives has been determined by crystallization from diastereomeric mixtures, indicating the importance of stereochemistry in these compounds .

Chemical Reactions Analysis

Thiazolidine and oxazolidine derivatives participate in various chemical reactions, often influenced by their chiral centers. For example, the diastereoselective nucleophilic ring opening of oxazolidines can lead to enantiomerically pure amino carboxylates . Similarly, the hydroformylation of oxazoline derivatives can yield formylated products with high diastereoselectivity, which are valuable intermediates for synthesizing homochiral amino acid derivatives . These reactions underscore the versatility and synthetic utility of thiazolidine and oxazolidine compounds in producing chiral building blocks.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure. The crystalline form, unit cell parameters, and space group can affect the compound's solubility, stability, and reactivity . The presence of substituents on the thiazolidine ring can also impact these properties, as seen in the synthesis of 4-carboxymethyl 5-alkyl/aryl oxazolidin-2-ones, where the substituents play a role in the regio- and stereoselectivity of the rearrangement reactions . Understanding these properties is crucial for the practical application of thiazolidine derivatives in chemical synthesis and pharmaceutical development.

Scientific Research Applications

Protective Effects Against Hepatotoxicity A significant application of (4R)-Methyl 2-methylthiazolidine-4-carboxylate, specifically the 2-substituted thiazolidine-4(R)-carboxylic acids, includes its protective effect against hepatotoxicity. This compound has been found to provide protection against hepatotoxic deaths in mice induced by high doses of acetaminophen. These acids act as prodrugs of L-cysteine and are believed to release this sulfhydryl amino acid in vivo through nonenzymatic ring opening, followed by solvolysis. The protective mechanism is linked to the ability of these compounds to be metabolized to CO2, suggesting significant metabolic activity and potential therapeutic benefits (Nagasawa et al., 1984).

Mechanism of Action

Target of Action

The primary targets of (4R)-Methyl 2-methylthiazolidine-4-carboxylate are 1,2-aminothiols . These are naturally present in proteins as N-terminal cysteine , playing a crucial role in protein structure and function.

Mode of Action

(4R)-Methyl 2-methylthiazolidine-4-carboxylate interacts with its targets through a condensation reaction . This reaction forms a thiazolidine product The reaction kinetics are fast, making this compound efficient for coupling biomolecules .

Biochemical Pathways

The compound affects the bio-conjugation reactions involving 1,2-aminothiols and aldehydes . This reaction is a part of the broader field of bioconjugation of functional molecules, which is essential for studying and manipulating cellular processes .

Pharmacokinetics

Its reaction kinetics are fast, suggesting it may have a rapid onset of action

Result of Action

The result of the compound’s action is the formation of a stable thiazolidine product . This product has potential applications in the development of antibody-drug conjugates, protecting groups for N-terminal cysteines, and cyclic peptides .

Action Environment

The action of (4R)-Methyl 2-methylthiazolidine-4-carboxylate is influenced by environmental factors such as pH. The reaction between the compound and 1,2-aminothiols can occur at a broad range of pH (5-9) with millimolar concentrations of the substrates . It’s also worth noting that the reaction is believed to require acidic pH and a long reaction time .

properties

IUPAC Name |

methyl 2-methyl-1,3-thiazolidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-4-7-5(3-10-4)6(8)9-2/h4-5,7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHORGCAHLFPHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC(CS1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-1,3-thiazolidine-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-(1H-indol-3-yl)ethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3009847.png)

![Ethyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate](/img/structure/B3009855.png)

![1-[6-(3-nitrophenyl)-3-phenyl-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B3009859.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B3009860.png)

![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-iodophenyl)methanone](/img/structure/B3009862.png)

![(Z)-ethyl 2-((2-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3009866.png)

![(E)-4-(Dimethylamino)-N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B3009867.png)